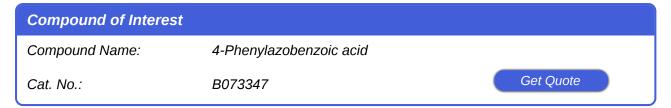


# Unveiling the Solid-State Architecture of 4-Phenylazobenzoic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **4- Phenylazobenzoic acid**, a molecule of interest for its photoresponsive properties. The following sections detail the experimental protocols for its synthesis and single-crystal X-ray diffraction analysis, present key crystallographic data in a structured format, and illustrate the experimental workflow.

## Introduction

**4-Phenylazobenzoic acid** (pab) is an azobenzene derivative known for its trans-cis photoisomerization, a property that makes it a candidate for the development of photoswitchable materials. Understanding its three-dimensional structure in the solid state is crucial for elucidating structure-property relationships and for the rational design of novel materials. This guide summarizes the definitive crystal structure determination of the trans isomer as reported by Yadava, Qin, Liu, and Vittal in 2019.[1][2]

## **Experimental Protocols**

The successful determination of the crystal structure of **4-Phenylazobenzoic acid** relies on a precise synthesis and meticulous single-crystal X-ray diffraction (SCXRD) analysis. The protocols outlined below are based on the methods described in the pivotal 2019 Chemical Communications article.[3]



### Synthesis of 4-Phenylazobenzoic Acid

Single crystals of **4-Phenylazobenzoic acid** suitable for X-ray diffraction were synthesized and purified using commercially available reagents and solvents without further purification.[3] While the primary literature focuses on the crystallization of different morphologies, a general synthesis involves the reaction of p-aminobenzoic acid with nitrosobenzene.

#### Materials:

- p-Aminobenzoic acid
- Nitrosobenzene
- Appropriate solvents for reaction and crystallization (e.g., ethanol, water)

Procedure: A detailed, step-by-step synthesis protocol for forming the initial compound can be found in established organic chemistry literature. The key aspect for this structural study is the subsequent crystallization.

Crystallization for Single-Crystal X-ray Diffraction:

- Straight, rod-like crystals: These were obtained by slow evaporation of a solution of 4-Phenylazobenzoic acid.
- Bendable, thin crystals: These were also grown by slow evaporation.
- Bent crystals: These were uniquely formed by recrystallizing the compound after subjecting a solution of it to UV irradiation (350 nm), which induces the formation of a small amount of the cis-isomer.[1][3]

### **Single-Crystal X-ray Diffraction (SCXRD)**

The determination of the crystal structure was performed using a single-crystal X-ray diffractometer.

Instrumentation and Conditions:

Diffractometer: Bruker D8 Venture Single Crystal X-ray Diffractometer.[3]



- Radiation: Graphite-monochromatized CuKα radiation (λ = 1.54056 Å) is mentioned for powder X-ray diffraction (PXRD) in the study, and similar standard radiation sources are typical for SCXRD.[3]
- Temperature: Data was collected at 100(2) K.[3]

Data Collection, Structure Solution, and Refinement:

- A suitable single crystal was selected and mounted on the diffractometer.
- Intensity data were collected at the specified temperature.
- The structure was solved using direct methods and refined by full-matrix least-squares on F2.
- All non-hydrogen atoms were refined anisotropically.
- Hydrogen atoms were placed in calculated positions and refined using a riding model.

### **Data Presentation**

The crystallographic data for **4-Phenylazobenzoic acid** is summarized in the tables below. This data provides a quantitative description of the molecule's geometry and the arrangement of molecules within the crystal lattice.

## **Crystal Data and Structure Refinement**



Parameter	Value	
Empirical formula	C13H10N2O2	
Formula weight	226.23	
Temperature	100(2) K	
Crystal system	Monoclinic	
Space group	P 1 21/c 1	
Unit cell dimensions		
a	5.6324 Å	
b	30.062 Å	
С	6.7574 Å	
α	90°	
β	111.203°	
У	90°	
Volume	1065.2 ų	
Z	4	
Residual factor (R)	0.0781	
COD Number	7124500	

Data sourced from PubChem, referencing Yadava et al., 2019.[1][2][4]

## **Selected Bond Lengths**



Atom 1	Atom 2	Length (Å)
N1	N2	1.252
C7	O1	1.270
C7	O2	1.270
C1	N1	1.428
C8	N2	1.428
C7	C11	1.487

**Selected Bond Angles** 

Atom 1	Atom 2	Atom 3	Angle (°)
N2	N1	C1	113.8
N1	N2	C8	113.8
O1	C7	O2	122.5
O1	C7	C11	118.8
O2	C7	C11	118.8
N1	C1	C2	124.5
N1	C1	C6	115.3

**Selected Torsion Angles** 

Atom 1	Atom 2	Atom 3	Atom 4	Angle (°)
C1	N1	N2	C8	178.9
C2	C1	N1	N2	-176.9
C6	C1	N1	N2	3.4
C9	C8	N2	N1	176.9
C13	C8	N2	N1	-3.4

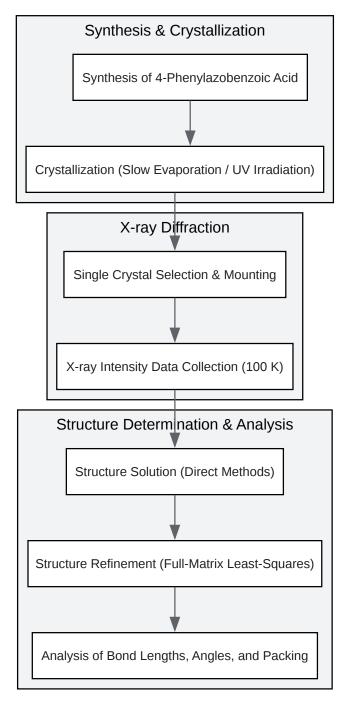


## **Visualization of Experimental Workflow**

The following diagram illustrates the logical flow of the experimental process, from the synthesis of the compound to the final analysis of its crystal structure.



#### Experimental Workflow for Crystal Structure Analysis



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Caption: Workflow for the crystal structure determination of **4-Phenylazobenzoic acid**.



## **Discussion of the Crystal Structure**

The crystal structure of trans-**4-Phenylazobenzoic acid** reveals significant intermolecular interactions that dictate the packing of the molecules in the solid state. The molecules form hydrogen-bonded dimers through their carboxylic acid groups, a common motif for this functional group. Furthermore, the crystal packing is stabilized by  $\pi$ - $\pi$  stacking interactions between the aromatic rings of adjacent molecules.[1] The interplay of these non-covalent interactions is responsible for the observed crystal morphology and mechanical properties, such as the elasticity of the thin, bendable crystals.[1] The study by Yadava et al. also demonstrated that doping the crystal lattice with a small amount of the cis-isomer through UV irradiation leads to the formation of macroscopically bent crystals, highlighting the influence of molecular conformation on the crystal's habit.[1][3]

### Conclusion

This guide has provided a comprehensive overview of the crystal structure analysis of **4- Phenylazobenzoic acid**, including detailed experimental protocols and a summary of the key structural data. The elucidation of its solid-state architecture is fundamental to understanding its material properties and provides a basis for the future design of advanced photoresponsive materials for a variety of applications.

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